BAY-677 is a compound recognized for its role as an inhibitor of neutrophil elastase, an enzyme implicated in various inflammatory conditions. It serves as an inactive analog of BAY-678, which is studied for its therapeutic potential in treating diseases associated with neutrophil elastase activity. The classification of BAY-677 falls under the category of small molecule inhibitors, particularly targeting proteolytic enzymes involved in inflammatory responses.
BAY-677 was developed as part of a series of compounds aimed at modulating the activity of neutrophil elastase. This compound is primarily sourced from research conducted by pharmaceutical companies and academic institutions focusing on the development of elastase inhibitors for clinical applications. Its classification as a protease inhibitor positions it within a broader category of compounds designed to interfere with enzymatic activity linked to disease processes.
The synthesis of BAY-677 involves multiple steps that include the preparation of intermediate compounds followed by specific reactions under controlled conditions. The detailed synthetic pathway has been outlined in various studies, indicating the use of organic synthesis techniques to achieve the desired molecular structure. The process typically starts with simpler organic molecules that undergo transformations such as coupling reactions, functional group modifications, and purification steps to yield BAY-677 in a pure form suitable for biological testing .
The molecular structure of BAY-677 can be represented by its chemical formula and specific structural features that define its interaction with neutrophil elastase. While detailed structural data such as bond angles and distances are not explicitly provided in the search results, it is essential to note that the compound's design aims to optimize binding affinity to the target enzyme. The structural analysis often employs techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound.
BAY-677's interactions with neutrophil elastase involve specific binding mechanisms that inhibit the enzyme's proteolytic activity. The compound acts through competitive inhibition, where it occupies the active site of neutrophil elastase, preventing substrate access. Detailed kinetic studies are typically conducted to characterize these interactions, providing insights into the inhibitor's potency and efficacy compared to other known inhibitors . Such analyses often involve measuring enzymatic activity in the presence of varying concentrations of BAY-677 to determine inhibition constants.
The mechanism of action for BAY-677 revolves around its ability to bind to neutrophil elastase, thereby inhibiting its enzymatic function. This inhibition leads to a decrease in elastase-mediated tissue damage during inflammatory responses. Studies utilizing molecular docking simulations have demonstrated how BAY-677 interacts with specific amino acid residues within the enzyme's active site, providing a computational understanding of its binding affinity and stability . The data derived from these simulations highlight the compound's potential effectiveness as a therapeutic agent.
BAY-677 exhibits distinct physical and chemical properties that influence its biological activity. Although specific values such as melting point, solubility, and stability under various conditions are not detailed in the search results, these properties are critical for determining its formulation for therapeutic use. Generally, compounds like BAY-677 are characterized by their solubility in organic solvents, stability under physiological conditions, and appropriate pharmacokinetic profiles that facilitate absorption and distribution in biological systems.
BAY-677 is primarily researched for its potential applications in treating conditions associated with excessive neutrophil elastase activity, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and other inflammatory disorders. Its role as a negative control in studies evaluating other neutrophil elastase inhibitors underscores its importance in understanding the efficacy of new therapeutic candidates . Ongoing research aims to explore further therapeutic avenues where BAY-677 could provide insights into enzyme regulation during pathological states.
Table 1: Key Chemical Characteristics of BAY-677
Property | Specification |
---|---|
Molecular Formula | C₂₀H₁₅F₃N₄O₂ |
Molecular Weight | 400.35 g/mol |
CAS Number | 2117404-84-7 |
Purity | ≥98% (HPLC) |
Stereochemistry | (S)-enantiomer |
Solubility (DMSO) | ≥50 mg/mL (124.89 mM) |
Storage Conditions | -20°C (powder), -80°C (solution) |
Paired Active Probe | BAY-678 (HNE inhibitor, IC₅₀ = 20 nM) |
BAY-677 was disseminated through Bayer’s partnership with the Structural Genomics Consortium (SGC), an international public-private initiative accelerating target validation via open-access science. Within the SGC’s Donated Chemical Probes (DCP) Program, BAY-677 and its active counterpart BAY-678 were designated as a validated probe-control pair, meeting stringent criteria:
This collaboration enabled unrestricted academic access to both compounds without intellectual property barriers. Researchers globally acquire BAY-677 via SGC’s distribution channels (e.g., partner vendors MedChemExpress, Tocris Bioscience) for target validation studies [3] [4] [9]. The DCP library emphasizes probe utility in complex human primary models, including patient-derived organoids, enhancing physiological relevance [6].
Table 2: Select SGC Chemical Probe-Negative Control Pairs from Bayer
Active Probe | Target | Negative Control |
---|---|---|
BAY-678 | Human Neutrophil Elastase | BAY-677 |
BAY-3153 | Undisclosed Target | BAY-173 |
BAY-474 | Undisclosed Target | BAY-827 |
BAY-386 | Undisclosed Target | BAY-448 |
As a high-fidelity negative control, BAY-677 enables critical experimental functions:
Its physicochemical similarity to BAY-678—including solubility, logP, and cell permeability—ensures comparable biodistribution without pharmacological activity [2] [4]. This alignment is vital for cellular and in vivo studies where pharmacokinetic differences could confound interpretation. The SGC mandates such rigorously matched controls for probe designation, elevating reliability in chemical biology research [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7